“4-Hydrazinyl-6-(methylthio)pyrimidine” is a compound with the molecular formula C5H8N4S and a molecular weight of 156.21 . It is also known by its IUPAC name, 4-hydrazino-6-(methylsulfanyl)pyrimidine . This compound is typically stored at -20°C under nitrogen .
The synthesis of pyrimidine derivatives, including “4-Hydrazinyl-6-(methylthio)pyrimidine”, has been reported in various studies . For instance, one study described a one-step reaction involving nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer .
The InChI code for “4-Hydrazinyl-6-(methylthio)pyrimidine” is 1S/C5H8N4S/c1-10-5-2-4(9-6)7-3-8-5/h2-3H,6H2,1H3,(H,7,8,9) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.
“4-Hydrazinyl-6-(methylthio)pyrimidine” is a solid compound . It is stored at -20°C under nitrogen to maintain its stability .
4-Hydrazinyl-6-(methylthio)pyrimidine is a heterocyclic compound characterized by its molecular formula and a molecular weight of 170.24 g/mol. This compound is gaining attention in various fields of research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a versatile building block in organic synthesis and the development of pharmaceuticals and agrochemicals .
4-Hydrazinyl-6-(methylthio)pyrimidine belongs to the class of pyrimidine derivatives, which are known for their wide-ranging applications in medicinal chemistry and material science. Its classification as a hydrazine derivative adds to its reactivity and potential for biological interactions.
The synthesis of 4-Hydrazinyl-6-(methylthio)pyrimidine typically involves several key steps:
The reaction conditions often involve heating the mixture at moderate temperatures (around 20°C) for several hours, followed by cooling and purification steps such as filtration and recrystallization to obtain pure 4-Hydrazinyl-6-(methylthio)pyrimidine .
The molecular structure of 4-Hydrazinyl-6-(methylthio)pyrimidine features a pyrimidine ring substituted with a hydrazinyl group at the 4-position and a methylthio group at the 6-position. The presence of these functional groups contributes to its reactivity and biological properties.
Key structural data includes:
4-Hydrazinyl-6-(methylthio)pyrimidine can undergo several chemical reactions:
Common solvents used in these reactions include ethanol, methanol, and dimethylformamide, often requiring specific catalysts and temperature conditions to optimize yields .
The mechanism of action for 4-Hydrazinyl-6-(methylthio)pyrimidine involves its interaction with biomolecules. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting enzyme activities or disrupting cellular processes. This reactivity underlies its biological activity, particularly in anticancer research where it may interfere with tumor growth pathways .
The chemical properties include:
Relevant analyses often involve spectroscopic techniques (NMR, IR) to confirm structure and purity post-synthesis .
4-Hydrazinyl-6-(methylthio)pyrimidine has several scientific applications:
Pyrimidine constitutes a privileged scaffold in medicinal chemistry due to its fundamental presence in nucleic acids and coenzymes, enabling intrinsic biorecognition and diverse target interactions. As an electron-rich heterocycle containing two nitrogen atoms, pyrimidine derivatives demonstrate exceptional versatility in drug design, serving as bioisosteres for phenyl rings and other aromatic systems while enhancing hydrogen-bonding capacity and pharmacokinetic properties [2] [9]. The core structure permits strategic modifications at C2, C4, C5, and C6 positions, facilitating the development of compounds with tailored biological activities. Within this chemical space, 4-Hydrazinyl-6-(methylthio)pyrimidine (CAS 99469-77-9, C₅H₈N₄S) exemplifies a synthetically accessible pharmacophore with emerging pharmacological relevance [1]. Its structural features enable interactions with diverse biological targets, positioning it as a promising candidate for anticancer, antimicrobial, and agrochemical applications [6] [9].
Contemporary research leverages pyrimidine scaffolds to address drug resistance and optimize therapeutic efficacy. For instance, trifluoromethyl pyrimidine derivatives bearing amide moieties exhibit broad-spectrum antifungal activity against Botryosphaeria dothidea and Sclerotinia sclerotiorum, achieving inhibition rates exceeding 70% at 50 μg/ml concentrations [6]. Similarly, alkylated pyrimidine analogues demonstrate potent antibacterial effects against Xanthomonas campestris and Pseudomonas fluorescens, with percent inhibition values reaching 67.46% and 73.12%, respectively [7]. The adaptability of the pyrimidine core is further evidenced in central nervous system (CNS) drug development, where derivatives modulate serotonin, adenosine, and cannabinoid receptors [4].
Table 1: Biological Activities of Representative Pyrimidine Derivatives
Compound Class | Biological Activity | Key Findings | Reference |
---|---|---|---|
Trifluoromethyl pyrimidine | Antifungal | >70% inhibition against B. dothidea and S. sclerotiorum at 50 μg/ml | [6] |
Alkylated pyrimidine | Antibacterial | 67.46% inhibition of X. campestris; 73.12% inhibition of P. fluorescens | [7] |
Pyrimidine-triazole | Anticancer | IC₅₀ = 15.3 μM against MCF-7 breast cancer cells | [2] |
Imidazotriazine-pyrimidine | Antiproliferative | Selective cytotoxicity against SiHa cervical cancer cells | [8] |
The bioactivity of 4-Hydrazinyl-6-(methylthio)pyrimidine derives substantially from its synergistic substituents: the hydrazinyl (-NHNH₂) group at C4 and methylthio (-SCH₃) at C6. The hydrazinyl moiety introduces a strong nucleophile capable of forming hydrogen bonds and covalent interactions with biological targets. This group serves as a versatile synthetic handle for constructing complex heterocycles, including hydrazone-N-acylhydrazones, which demonstrate potent immunomodulatory and anti-inflammatory effects by inhibiting cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) [3]. The electron-donating nature of the hydrazinyl group also enhances the π-electron density of the pyrimidine ring, influencing binding affinity to enzymatic pockets involved in nucleotide biosynthesis [3] [8].
Conversely, the methylthio substituent contributes steric bulk and lipophilicity, improving membrane permeability and metabolic stability. Sulfur-containing groups facilitate hydrophobic interactions in target binding sites, as evidenced in kinase inhibitors where methylthio analogues exhibit enhanced selectivity profiles [2]. Spectroscopic analyses (¹H NMR, ¹³C NMR) of related compounds like 4-hydrazinyl-6-methyl-2-(methylthio)pyrimidine (CAS 1980-54-7) confirm the electron-withdrawing influence of sulfur atoms on adjacent carbon atoms, with characteristic chemical shifts observed at δ 2.50 ppm for -SCH₃ and δ 8.94 ppm for pyrimidine protons [10]. This electronic modulation balances solubility and bioavailability, making methylthio-pyrimidines viable candidates for lead optimization.
Table 2: Spectroscopic Signatures of Key Substituents in 4-Hydrazinyl-6-(methylthio)pyrimidine Analogues
Substituent | Spectroscopic Technique | Characteristic Data | Functional Role |
---|---|---|---|
Hydrazinyl | ¹H NMR | δ 4.50–5.40 ppm (NH₂, exchangeable) | Hydrogen bonding; nucleophilic reactions |
Methylthio | ¹H NMR | δ 2.40–2.60 ppm (singlet, SCH₃) | Lipophilicity enhancement; metabolic stability |
Pyrimidine core | ¹³C NMR | δ 155–170 ppm (C2/C4); δ 110–125 ppm (C5/C6) | π-Stacking interactions; electronic modulation |
Pyrimidine pharmacology originated with the discovery of folic acid antagonists in the mid-20th century, exemplified by pyrimethamine (1952), which targeted dihydrofolate reductase in malaria parasites [9]. This breakthrough established pyrimidines as critical tools for antimetabolite therapies. The 1980s witnessed the emergence of antiviral pyrimidine nucleosides like zidovudine, the first FDA-approved HIV treatment, which incorporated a 3'-azido substituent to terminate viral DNA elongation [2] [9]. These innovations highlighted the scaffold’s capacity to mimic endogenous nucleotides while disrupting replication machinery.
The 21st century marked a paradigm shift toward targeted therapies, particularly kinase inhibitors in oncology. Pyrimidine derivatives like gefitinib (EGFR inhibitor) and lapatinib (dual HER2/EGFR inhibitor) exploited the heterocycle’s ability to occupy adenosine triphosphate (ATP)-binding pockets through hydrogen bonding with hinge regions [2]. Contemporary research focuses on multitargeted agents, such as pyrimidine-pyrazine-oxazole hybrids, which exhibit nanomolar potency (IC₅₀ = 0.01–0.34 μM) against diverse cancer cell lines by simultaneously inhibiting epidermal growth factor receptor (EGFR) and histone deacetylase (HDAC) [2]. The synthetic versatility of pyrimidines enables rapid diversification; Biginelli reactions, for instance, facilitate one-pot assembly of dihydropyrimidinones from aldehydes, urea, and β-keto esters—a century-old methodology still vital for generating combinatorial libraries [2] [9].
Table 3: Chronological Development of Pyrimidine-Based Therapeutics
Era | Therapeutic Class | Representative Agents | Mechanistic Innovation |
---|---|---|---|
1950s–1960s | Antifolates | Pyrimethamine | Dihydrofolate reductase inhibition |
1980s–1990s | Antiretrovirals | Zidovudine | Viral DNA chain termination |
2000s–2010s | Kinase inhibitors | Gefitinib, Lapatinib | ATP-competitive inhibition of tyrosine kinases |
2020s–Present | Multitargeted agents | Pyrimidine-pyrazine-oxazoles | Dual EGFR/HDAC inhibition |
The trajectory of 4-Hydrazinyl-6-(methylthio)pyrimidine research reflects this evolution. Initially explored as synthetic intermediates for heterocyclic condensation reactions, they now serve as precursors for immunomodulators and antiproliferative agents [3] [8]. Recent studies demonstrate their incorporation into hydrazone-N-acylhydrazone hybrids (e.g., SintMed65), which suppress nuclear factor kappa B (NF-κB) signaling in macrophages—validating their potential for treating chronic inflammatory diseases [3]. This progression underscores the enduring chemical and biological relevance of functionalized pyrimidines in addressing unmet medical needs.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7